molecular formula C36H43NO8 B1240143 Gagaminine CAS No. 41060-37-1

Gagaminine

Cat. No. B1240143
CAS RN: 41060-37-1
M. Wt: 617.7 g/mol
InChI Key: CQLUYSHACKIUHL-LQAUVMAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gagaminine is a natural product found in Cynanchum caudatum and Cynanchum wilfordii with data available.

Scientific Research Applications

Antioxidant Properties and Inhibition of Aldehyde Oxidase Activity

Gagaminine, a steroidal alkaloid from Cynanchum wilfordi, has shown potent antioxidant properties and significant inhibition of aldehyde oxidase activity. In vitro studies reveal that it effectively suppresses lipid peroxidation in rat liver tissues and inhibits hepatic aldehyde oxidase in a dose-dependent manner (Lee, Shin, & Huh, 1996). This suggests its potential as a natural antioxidant for clinical applications.

Influence of Culture Conditions on Biosynthesis

Research has explored the biosynthesis of gagaminine under various culture conditions. It was observed that its production is significantly higher in darkness than in light. Particularly, using stems on medium containing certain growth regulators led to optimal gagaminine content. These findings highlight the feasibility of mass production of gagaminine through in vitro culture methods for potential clinical use (Lee, Kim, & Le, 2001).

Structure-Activity Relationships

Investigations into the structure-activity relationships of gagaminine have been conducted to understand its antioxidative effects. Derivatives of gagaminine were evaluated for their inhibitory effects on aldehyde oxidase activity and lipid peroxidation, comparing their effects to those of gagaminine. This research is crucial for understanding the chemical basis of gagaminine's biological activity and potential therapeutic applications (Lee, Shin, & Huh, 1998).

Comparative Studies on Cell Growth and Synthesis

Further studies have been conducted to compare the effects of various culture conditions on cell growth and gagaminine synthesis. Findings indicate that gagaminine production increases significantly during the death phase of cell growth. This research is pivotal for optimizing the in vitro production of gagaminine (Shin, Chio, & Lee, 2003).

properties

CAS RN

41060-37-1

Product Name

Gagaminine

Molecular Formula

C36H43NO8

Molecular Weight

617.7 g/mol

IUPAC Name

[(1S)-1-[(3S,9R,10R,12R,13R,14R,17R)-3,8,14,17-tetrahydroxy-10,13-dimethyl-12-[(E)-3-phenylprop-2-enoyl]oxy-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] pyridine-3-carboxylate

InChI

InChI=1S/C36H43NO8/c1-23(44-31(40)25-10-7-19-37-22-25)34(41)17-18-36(43)33(34,3)29(45-30(39)12-11-24-8-5-4-6-9-24)21-28-32(2)15-14-27(38)20-26(32)13-16-35(28,36)42/h4-13,19,22-23,27-29,38,41-43H,14-18,20-21H2,1-3H3/b12-11+/t23-,27-,28+,29+,32-,33+,34-,35?,36+/m0/s1

InChI Key

CQLUYSHACKIUHL-LQAUVMAVSA-N

Isomeric SMILES

C[C@@H]([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3C2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)/C=C/C5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6

SMILES

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6

Canonical SMILES

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6

synonyms

gagaminine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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